molecular formula C21H27F3N4O B2777481 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034321-71-4

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No. B2777481
CAS RN: 2034321-71-4
M. Wt: 408.469
InChI Key: FTVQSNASSWNHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C21H27F3N4O and its molecular weight is 408.469. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Piperazine derivatives, including compounds similar to the one , have been extensively studied for their potential medicinal applications. Piperazine-1-yl-1H-indazole derivatives, for instance, play a significant role in medicinal chemistry due to their therapeutic potentials. Novel compounds, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, have been synthesized and characterized for their potential medicinal applications. These compounds have been subject to docking studies to understand their interaction with biological targets, which is crucial for drug development processes (Balaraju, Kalyani, & Laxminarayana, 2019).

Pharmacological Studies

Research into piperazine and related compounds has contributed significantly to the development of novel pharmacological agents. For example, piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine have been demonstrated as potent and selective adenosine A2a receptor antagonists with applications in rodent models of Parkinson's disease. This showcases the potential of such compounds in developing treatments for neurological disorders (Vu et al., 2004).

Molecular Interaction Studies

The interaction of specific piperidine and piperazine derivatives with biological receptors is a critical area of study in drug discovery. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's molecular interaction with the CB1 cannabinoid receptor has been thoroughly analyzed. Such studies help in understanding the drug-receptor interactions at the molecular level, paving the way for the design of more effective drugs with fewer side effects (Shim et al., 2002).

properties

IUPAC Name

1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N4O/c1-16-4-5-18(29-16)15-26-9-6-17(7-10-26)27-11-13-28(14-12-27)20-19(21(22,23)24)3-2-8-25-20/h2-5,8,17H,6-7,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVQSNASSWNHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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